molecular formula C12H16ClNO4 B1357112 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 30740-95-5

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B1357112
CAS No.: 30740-95-5
M. Wt: 273.71 g/mol
InChI Key: ROWPWZMWICGKBY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride , also known as heliamine , is an alkaloid isolated from the Mexican cereoid plant Backebergia militaris . It belongs to the class of tetrahydroisoquinoline carboxylic acids and has garnered interest due to its potential applications in medicinal chemistry.


Synthesis Analysis

  • Pomeranz–Fritsch–Bobbitt Cyclization : The morpholinone derivative is converted into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via this classical cyclization method. The Pomeranz–Fritsch process has been widely used in the synthesis of chiral tetrahydroisoquinoline derivatives .

Chemical Reactions Analysis

Notably, the Pomeranz–Fritsch process has undergone modifications to improve reaction conditions, making it more practical and efficient .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been utilized in the enantioselective synthesis process. A study demonstrated the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, achieving high enantiopurity and good yields (Paál et al., 2008).

Synthesis and Modification of Isoquinoline Alkaloids

  • The compound has been a focus in the synthesis and study of isoquinoline alkaloids. Research includes the development of methods for synthesis with high yield and purity, exploring its potential as a pharmaceutical compound (Bułyszko et al., 2015), (Azamatov et al., 2023).

Potential in Cancer Therapy

  • A notable application of this compound is in cancer therapy. A study evaluated its antiproliferative action in rats with hepatocellular carcinoma, suggesting its potential as an anticancer therapy (Kumar et al., 2017).

Development of New Pharmaceutical Compounds

  • There is ongoing research in developing new pharmaceutical compounds using this chemical. For instance, studies have explored its role in creating new opioid receptor antagonists (Ukrainets et al., 2010) and as a basis for carbonic anhydrase inhibitors (Gitto et al., 2011).

Synthesis of Novel Derivatives

  • It has been used in the synthesis of novel derivatives, such as substituted acetamide derivatives and other functionally-substituted compounds, expanding the scope of chemical research and pharmaceutical applications (Aghekyan et al., 2016), (Aghekyan et al., 2009).

Mechanism of Action

Target of Action

It is known that this compound is used as a starting material for the synthesis of more complex isoquinolines .

Biochemical Pathways

It is known that this compound is used in the synthesis of more complex isoquinolines , which may have various effects on different biochemical pathways.

Result of Action

As a starting material for the synthesis of more complex isoquinolines , this compound may contribute to the effects of these more complex molecules.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWPWZMWICGKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Reactant of Route 5
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Reactant of Route 6
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

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